3-(3,5-Difluorophenyl)pyridine-4-carboxylic acid
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Overview
Description
3-(3,5-Difluorophenyl)pyridine-4-carboxylic acid is a heterocyclic aromatic compound that features a pyridine ring substituted with a carboxylic acid group at the 4-position and a 3,5-difluorophenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Difluorophenyl)pyridine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluorobenzene and 4-cyanopyridine.
Grignard Reaction: The 3,5-difluorobenzene is converted to its corresponding Grignard reagent using magnesium in anhydrous ether.
Coupling Reaction: The Grignard reagent is then reacted with 4-cyanopyridine to form the intermediate 3-(3,5-difluorophenyl)pyridine-4-carbonitrile.
Hydrolysis: The nitrile group in the intermediate is hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to the corresponding alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the difluorophenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under appropriate conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated derivatives of the difluorophenyl ring.
Scientific Research Applications
3-(3,5-Difluorophenyl)pyridine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorophenyl)pyridine-4-carboxylic acid depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.
Receptor Modulation: It can interact with specific receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
- 3-(3,4-Difluorophenyl)pyridine-4-carboxylic acid
- 3-(2,4-Difluorophenyl)pyridine-4-carboxylic acid
- 3-(3,5-Difluorophenyl)pyridine-2-carboxylic acid
Comparison:
- Structural Differences: The position of the fluorine atoms and the carboxylic acid group can significantly affect the compound’s reactivity and biological activity.
- Unique Properties: 3-(3,5-Difluorophenyl)pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity in biological systems.
Properties
IUPAC Name |
3-(3,5-difluorophenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-8-3-7(4-9(14)5-8)11-6-15-2-1-10(11)12(16)17/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYAOAJRIWFVDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)C2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687332 |
Source
|
Record name | 3-(3,5-Difluorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262004-91-0 |
Source
|
Record name | 3-(3,5-Difluorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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